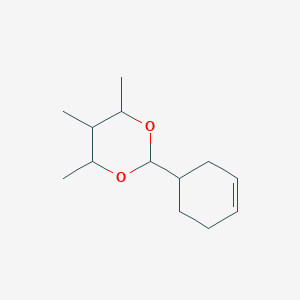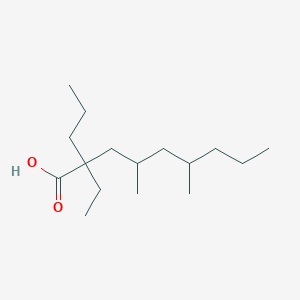![molecular formula C9H10S B14546383 6H-Cyclopenta[b]thiophene, 5,6-dimethyl- CAS No. 62291-24-1](/img/structure/B14546383.png)
6H-Cyclopenta[b]thiophene, 5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Cyclopenta[b]thiophene, 5,6-dimethyl- is a heterocyclic compound belonging to the thiophene family. It consists of a five-membered ring with one sulfur atom and four carbon atoms, along with two methyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclopenta[b]thiophene, 5,6-dimethyl- typically involves the condensation of 5,6-dihydro-2,5-dimethyl-3-phenyl-4H-cyclopenta[b]thiophene-4-ol with p-toluenesulfonic acid in benzene at 45°C for 15 minutes . The reaction mixture is then cooled and quenched with an ice-cold saturated water/sodium bicarbonate mixture. The organic layer is separated, dried over magnesium sulfate, filtered, and the volatiles are removed in vacuo .
Industrial Production Methods
While specific industrial production methods for 6H-Cyclopenta[b]thiophene, 5,6-dimethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6H-Cyclopenta[b]thiophene, 5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6H-Cyclopenta[b]thiophene, 5,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6H-Cyclopenta[b]thiophene, 5,6-dimethyl- involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to exhibit a variety of biological effects, which may provide insights into the potential interactions of this compound with its targets. the specific pathways influenced by this compound require further investigation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-phenyl-6H-cyclopenta[b]thiophene: Similar structure with a phenyl group instead of a methyl group.
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ylamine: Contains an amine group instead of methyl groups.
Uniqueness
6H-Cyclopenta[b]thiophene, 5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and photovoltaics, where precise control over molecular properties is crucial.
Properties
CAS No. |
62291-24-1 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
5,6-dimethyl-6H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C9H10S/c1-6-5-8-3-4-10-9(8)7(6)2/h3-5,7H,1-2H3 |
InChI Key |
CZRSYKZQUXWXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C1SC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








phosphanium chloride](/img/structure/B14546349.png)
![6-Thiabicyclo[3.2.1]octane, 1-methyl-](/img/structure/B14546362.png)

![Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]-](/img/structure/B14546377.png)




